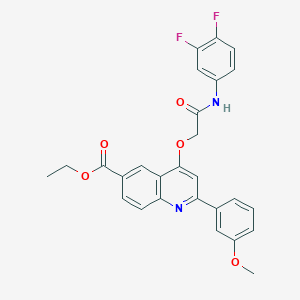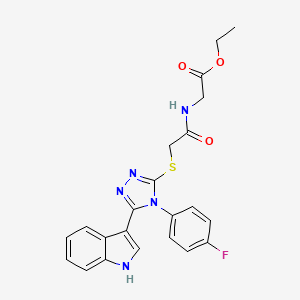
Ethyl-2-(2-((4-(4-Fluorphenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protodeboronierung und Alken-Hydromethylierung
Pinacolboronsäureester dienen als wertvolle Bausteine in der organischen Synthese. Während die Funktionalisierung der Deboronierung von Alkylboronsäureestern gut etabliert ist, hat die Protodeboronierung weniger Aufmerksamkeit erhalten. Neuere Forschungsergebnisse haben jedoch die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines Radikalansatzes untersucht . Bemerkenswert ist, dass diese Methode eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht, eine Transformation, die bisher nicht untersucht wurde. Das Protokoll wurde erfolgreich auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet.
Chemische Eigenschaften und Struktur
Die Verbindung “Ethyl-2-(2-((4-(4-Fluorphenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetat” hat folgende chemische Struktur: !Structure . Sie enthält einen Indolring, einen Triazolring und eine Thioacetamidogruppe.
Patent und geistiges Eigentum
Die Erkundung von Patentdatenbanken kann bestehende oder potenzielle Anwendungen aufdecken. Forscher sollten untersuchen, ob diese Verbindung patentiert ist oder ob verwandte Derivate patentiert wurden.
Zusammenfassend lässt sich sagen, dass “this compound” vielversprechend in verschiedenen Bereichen ist, von der organischen Synthese bis hin zur Arzneimittelentwicklung und Materialwissenschaft. Weitere Forschung und interdisziplinäre Zusammenarbeit werden sein volles Potenzial erschließen. 🌟
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-2-31-20(30)12-25-19(29)13-32-22-27-26-21(28(22)15-9-7-14(23)8-10-15)17-11-24-18-6-4-3-5-16(17)18/h3-11,24H,2,12-13H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGUOIMWDIHBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


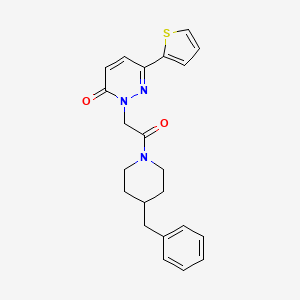
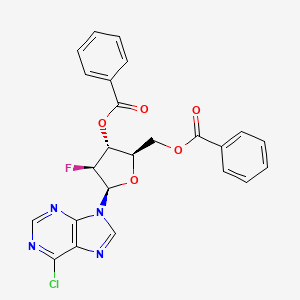
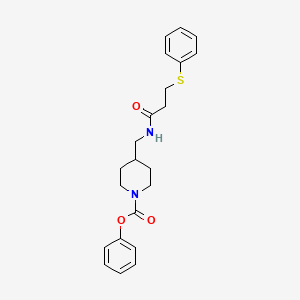
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

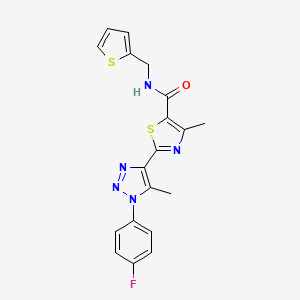
![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)


